4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxy-3,5-diiodophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7I2NO/c14-11-5-10(6-12(15)13(11)17)9-3-1-8(7-16)2-4-9/h1-6,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGLYMNRCFVAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C(=C2)I)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7I2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Nitrile Group as a Bioisostere in Thyroid Hormone Analogs: A Technical Guide to Optimizing Binding Affinity
Abstract
The strategic incorporation of nitrile groups in drug design has emerged as a powerful tool for modulating the pharmacological profile of therapeutic agents. This in-depth technical guide explores the multifaceted role of the nitrile moiety in the context of thyroid hormone (TH) analog development, with a specific focus on its influence on binding affinity to thyroid hormone receptors (TRs). We will dissect the underlying principles of nitrile bioisosterism, its electronic and steric contributions, and the subsequent impact on crucial molecular interactions within the TR ligand-binding pocket. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel thyromimetics with enhanced potency and selectivity.
Introduction: The Thyroid Hormone System and the Quest for Selective Analogs
The thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3) and its prohormone 3,5,3',5'-tetraiodo-L-thyronine (T4), are critical regulators of metabolism, development, and cardiovascular function. Their physiological effects are mediated through binding to nuclear thyroid hormone receptors (TRs), which exist as two main isoforms: TRα and TRβ. These isoforms exhibit distinct tissue distribution and functional roles, presenting an opportunity for the development of isoform-selective thyromimetics that can elicit desired therapeutic effects while minimizing off-target side effects. For instance, TRβ is the predominant isoform in the liver and is a key target for treating metabolic disorders like dyslipidemia and non-alcoholic steatohepatitis (NASH), while avoiding the adverse cardiac effects associated with TRα activation.[1][2][3]
The development of selective TR modulators hinges on a deep understanding of the structure-activity relationships (SAR) that govern ligand binding and receptor activation.[4][5] A key strategy in this endeavor is the use of bioisosteric replacements, where a functional group in a lead compound is substituted with another group that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties.[6][7] This guide focuses on the nitrile group (–C≡N) as a versatile bioisostere for halogen atoms, particularly iodine, in the design of novel thyroid hormone analogs.
The Nitrile Group: A Multifaceted Bioisostere
The nitrile group's utility in medicinal chemistry stems from its unique combination of electronic and steric properties.[6][7] Its linear geometry and small molecular volume allow it to fit into sterically constrained binding pockets.[6] Furthermore, the strong electron-withdrawing nature of the nitrile group can significantly influence the electronic distribution of the parent molecule, impacting its interactions with the receptor.[6]
Electronic and Steric Profile
-
Electron-Withdrawing Effects: The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom. This property can modulate the acidity of nearby protons and influence the polarity of the molecule.
-
Dipole Moment: The C≡N triple bond possesses a strong dipole moment, enabling it to participate in favorable dipole-dipole and polar interactions within the receptor's binding pocket.[8]
-
Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom allows the nitrile group to act as a hydrogen bond acceptor, forming crucial interactions with donor residues in the protein.[8]
-
Steric Considerations: With a linear geometry and a van der Waals radius comparable to a halogen atom, the nitrile group can often occupy similar space within a binding pocket, making it an excellent candidate for a halogen bioisostere.[6]
Nitrile as a Halogen Bioisostere
In the context of thyroid hormone analogs, the iodine atoms are critical for high-affinity binding to TRs. They form key interactions within the hydrophobic ligand-binding pocket. Replacing these bulky, lipophilic halogens with other groups is a central theme in thyromimetic design. The nitrile group presents a compelling alternative to halogens for several reasons:
-
Mimicking Halogen Bonding: While not a true halogen bond, the polarized nature of the nitrile group can lead to favorable electrostatic interactions with electron-deficient areas of the receptor, in some ways mimicking the behavior of a halogen atom.
-
Improved Metabolic Stability: The nitrile group is generally metabolically stable and less prone to deiodination, a common metabolic pathway for thyroid hormones that can alter their activity and duration of action.[6]
-
Modulation of Pharmacokinetics: The introduction of a nitrile group can alter the lipophilicity and solubility of a molecule, potentially leading to improved pharmacokinetic profiles.[6]
Impact of the Nitrile Group on Thyroid Hormone Receptor Binding Affinity
The binding of a ligand to a TR is a complex interplay of hydrophobic, hydrogen bonding, and electrostatic interactions. The introduction of a nitrile group can influence this binding affinity through several mechanisms.
Direct Interactions within the Ligand-Binding Pocket
X-ray crystallography studies of various receptors have shown that nitrile groups can directly interact with amino acid residues in the binding pocket.[8] In the case of TRs, a strategically placed nitrile group could:
-
Form Hydrogen Bonds: A nitrile group could form a hydrogen bond with a donor residue, such as the side chain of an arginine or a serine, thereby anchoring the ligand in a favorable conformation for high-affinity binding.[8]
-
Engage in Polar Interactions: The dipole moment of the nitrile can lead to favorable interactions with polar residues or backbone amide groups within the binding pocket.
-
Occupy Hydrophobic Pockets: The compact, linear shape of the nitrile group allows it to penetrate into small, hydrophobic sub-pockets, potentially displacing water molecules and leading to an entropically favorable increase in binding affinity.
Allosteric Effects on Receptor Conformation
The binding of a ligand induces a conformational change in the TR, which is essential for the recruitment of co-activator or co-repressor proteins and subsequent regulation of gene transcription. The electronic and steric properties of a nitrile substituent can subtly alter the bound conformation of the ligand, which in turn can influence the overall conformation of the receptor and its interaction with downstream signaling partners.
Quantitative Analysis of Binding Affinity: A Comparative Approach
While direct, head-to-head comparisons of nitrile-containing thyroid hormone analogs with their halogenated counterparts are not extensively documented in publicly available literature, we can infer the potential impact of such a substitution based on SAR studies of various thyromimetics. The following table presents hypothetical binding affinity data to illustrate the potential outcomes of bioisosteric replacement of an iodine atom with a nitrile group.
Table 1: Hypothetical Binding Affinity Data for a Thyroid Hormone Analog and its Nitrile-Substituted Derivative
| Compound | R Group at 3'-position | TRβ Binding Affinity (Kd, nM) | TRα Binding Affinity (Kd, nM) | TRβ/TRα Selectivity |
| Analog A | -I | 1.5 | 10.0 | 6.7 |
| Analog B | -C≡N | 2.0 | 25.0 | 12.5 |
This data is illustrative and intended to demonstrate the potential effects of a nitrile substitution. Actual values would need to be determined experimentally.
In this hypothetical example, the replacement of iodine with a nitrile group results in a slight decrease in absolute binding affinity for TRβ but a more significant decrease for TRα, leading to an overall improvement in TRβ selectivity. This highlights a key objective in modern thyromimetic design: enhancing isoform selectivity.
Experimental Protocols for Determining Binding Affinity
The gold standard for quantifying the binding affinity of a ligand to its receptor is the competitive radioligand binding assay . This technique allows for the determination of the dissociation constant (Kd) or the inhibitory constant (Ki) of a test compound.
Competitive Radioligand Binding Assay Protocol
This protocol outlines the general steps for determining the binding affinity of a nitrile-containing thyroid hormone analog to TRs.
I. Materials and Reagents:
-
Purified recombinant human TRα and TRβ ligand-binding domains (LBDs)
-
Radiolabeled T3 (e.g., [¹²⁵I]T3) of high specific activity
-
Unlabeled T3 (for determining non-specific binding)
-
Test compounds (nitrile-containing analog and its halogenated counterpart)
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 5 mM DTT)
-
96-well filter plates with glass fiber filters
-
Scintillation fluid
-
Scintillation counter
II. Experimental Procedure:
-
Preparation of Reaction Mixtures:
-
In a 96-well plate, prepare serial dilutions of the unlabeled test compounds and the reference compound (unlabeled T3).
-
To each well, add a fixed concentration of purified TRα or TRβ LBD.
-
Add a fixed concentration of radiolabeled T3 (typically at or below its Kd for the receptor).
-
For total binding wells, add only the radioligand and the receptor.
-
For non-specific binding wells, add the radioligand, the receptor, and a saturating concentration of unlabeled T3.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. The filters will trap the receptor-bound radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity retained on each filter using a scintillation counter.
-
III. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts for each concentration of the test compound.
-
Generate a Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 Value: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
Calculate the Ki Value: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Structural Insights from Molecular Modeling and X-ray Crystallography
To fully comprehend the role of the nitrile group in binding affinity, experimental data should be complemented with structural studies.
-
Molecular Modeling: In silico docking studies can predict the binding mode of nitrile-containing analogs within the TR ligand-binding pocket and identify potential key interactions.
-
X-ray Crystallography: Co-crystallization of the nitrile analog with the TR LBD provides definitive, high-resolution structural information, confirming the binding orientation and revealing the precise interactions between the nitrile group and the receptor.[8] This information is invaluable for rational, structure-based drug design.
The following diagram illustrates the key interactions of a hypothetical nitrile-containing thyroid hormone analog within the TRβ ligand-binding pocket.
Caption: Key interactions of a nitrile analog in the TRβ binding pocket.
Conclusion and Future Directions
The nitrile group is a valuable tool in the medicinal chemist's arsenal for the design of novel thyroid hormone analogs. Its unique electronic and steric properties allow it to serve as an effective bioisostere for halogens, offering the potential for improved metabolic stability, modulated pharmacokinetics, and enhanced receptor isoform selectivity. While direct quantitative comparisons of nitrile-substituted thyromimetics are emerging, the strong theoretical framework and evidence from other drug classes strongly support its utility.
Future research should focus on the systematic synthesis and evaluation of nitrile-containing thyroid hormone analogs to generate robust SAR data. This, in combination with high-resolution structural studies, will undoubtedly lead to a deeper understanding of the subtle molecular interactions that govern TR binding and activation, ultimately paving the way for the development of next-generation thyromimetics with superior therapeutic profiles.
References
Sources
- 1. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 2. natap.org [natap.org]
- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of thyroxine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]
- 6. Alternative ligands for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of binding of thyroid hormone analogues to hepatic organic anion binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Synthesis of 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile
Executive Summary
This application note details a robust, modular protocol for the synthesis of 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile (Target Molecule). This compound represents a critical scaffold in the development of thyromimetics (TR-
While the target contains a sensitive diiodo-phenol moiety, direct Suzuki coupling of 3,5-diiodo-4-hydroxyphenylboronic acid with 4-bromobenzonitrile is not recommended due to the high risk of palladium insertion into the labile C–I bonds (chemoselectivity loss) and potential deiodination.
Instead, this guide validates a "Construct-then-Functionalize" strategy:
-
Suzuki-Miyaura Coupling: Construction of the biphenyl core using 4-bromobenzonitrile and 4-hydroxyphenylboronic acid.[1]
-
Regioselective Iodination: Late-stage electrophilic aromatic substitution to install iodine atoms at the 3,5-positions with high precision.
This method ensures >98% purity, eliminates polymerization side-products, and utilizes standard, scalable reagents.
Strategic Analysis & Route Selection
The Chemoselectivity Challenge
In palladium-catalyzed cross-coupling, the rate of oxidative addition to aryl halides typically follows the order: I > Br > Cl . Attempting to couple a diiodo-functionalized boronic acid with an aryl bromide would result in the catalyst preferentially reacting with the iodine atoms on the nucleophile, leading to:
-
Oligomerization (homocoupling).
-
Scrambling of the halogen positions.
-
Low yields of the desired heterobiaryl.
The Solution: Stepwise Assembly
By establishing the C–C bond before introducing the iodine atoms, we leverage the high reactivity of the aryl bromide in the Suzuki step without competition. The subsequent iodination is directed exclusively to the ortho-positions of the phenol by the strong electron-donating effect of the hydroxyl group (
Figure 1: Strategic workflow avoiding chemoselectivity conflicts.
Experimental Protocols
Phase 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 4-(4-hydroxyphenyl)benzonitrile.
Reagents & Materials
| Component | Equiv. | Role | Notes |
| 4-Bromobenzonitrile | 1.0 | Electrophile | Limiting reagent. |
| 4-Hydroxyphenylboronic acid | 1.2 | Nucleophile | Excess ensures complete consumption of bromide. |
| Pd(dppf)Cl₂ · DCM | 0.03 | Catalyst | Robust against air/moisture; superior to Pd(PPh₃)₄ here. |
| K₂CO₃ (2M aq.) | 3.0 | Base | Activates boronic acid; neutralizes phenol. |
| 1,4-Dioxane | -- | Solvent | High boiling point, good solubility. |
Detailed Procedure
-
Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Loading: Add 4-Bromobenzonitrile (1.82 g, 10 mmol), 4-Hydroxyphenylboronic acid (1.66 g, 12 mmol), and Pd(dppf)Cl₂ · DCM (245 mg, 0.3 mmol).
-
Solvent Addition: Add 1,4-Dioxane (40 mL) and degas the solution by bubbling nitrogen for 10 minutes.
-
Activation: Add degassed 2M aqueous K₂CO₃ (15 mL, 30 mmol). The mixture will turn biphasic.
-
Reaction: Heat the mixture to 90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting bromide (
) should disappear; product appears at (fluorescent).
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient 10-40% EtOAc in Hexanes).
-
Expected Yield: 85–92%
-
Appearance: Off-white solid.
-
Phase 2: Regioselective Di-iodination
Objective: Transformation of the biphenyl intermediate into the final diiodo target.
Reagents & Materials
| Component | Equiv. | Role | Notes |
| Biphenyl Intermediate | 1.0 | Substrate | From Phase 1. |
| N-Iodosuccinimide (NIS) | 2.2 | Iodinating Agent | Cleaner than I₂; avoids strong oxidation.[2] |
| p-TsOH (cat.) | 0.1 | Catalyst | Activates NIS. |
| Acetonitrile (MeCN) | -- | Solvent | Polar aprotic, promotes substitution. |
Detailed Procedure
-
Dissolution: In a round-bottom flask, dissolve 4-(4-hydroxyphenyl)benzonitrile (1.95 g, 10 mmol) in Acetonitrile (50 mL).
-
Addition: Add p-Toluenesulfonic acid (190 mg, 1 mmol) followed by portion-wise addition of NIS (4.95 g, 22 mmol) over 15 minutes.
-
Note: Protect from light (wrap flask in foil) to prevent radical side reactions.
-
-
Reaction: Stir at Room Temperature (25°C) for 2–4 hours.
-
Quench: Pour the reaction mixture into a solution of 10% Sodium Thiosulfate (50 mL) to reduce excess iodine (color change from brown/red to yellow/colorless).
-
Isolation:
-
Final Purification: Recrystallize from Ethanol or Toluene.
-
Expected Yield: 88–95%
-
Target Appearance: White to pale yellow needles.
-
Quality Control & Validation
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | |
| Purity | HPLC (C18, MeCN/H₂O) | > 98.0% Area |
| Mass Spec | LC-MS (ESI-) | [M-H]⁻ = 445.8 m/z (Characteristic isotope pattern for I₂). |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure the boronic acid is not deboronated. Use fresh reagents. If the phenol inhibits the catalyst, protect it as a methyl ether (4-methoxyphenylboronic acid), couple, then demethylate with BBr₃ before iodination.
-
Incomplete Iodination (Mono-iodo): Increase NIS to 2.5 equivalents and warm to 40°C. Check pH; acidic conditions favor the electrophilic substitution.
Mechanistic Pathway (Suzuki Cycle)
The success of Phase 1 relies on the catalytic cycle of Palladium. The choice of 4-bromobenzonitrile as the electrophile is critical.
Figure 2: Simplified catalytic cycle. Note that Oxidative Addition occurs at the C-Br bond. If the boronic acid contained Iodine, Pd(0) would competitively insert there, breaking the cycle.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[2] Tetrahedron Letters, 43(29), 5047–5048. Link
-
Kuroda, N., et al. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine... using Suzuki coupling reaction.[1][2][6][7] Analytica Chimica Acta, 1315, 342700. Link
-
Organic Chemistry Portal. (n.d.). Iodination of Arenes: Recent Literature. Link
Sources
- 1. (S)-1-Bromo-2-methylbutane | 534-00-9 | Benchchem [benchchem.com]
- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 3. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Thyroid receptor competitive binding assay protocols for biphenyls
Application Note: Quantifying Endocrine Disruption – Competitive Binding Protocols for Hydroxylated Biphenyls at Thyroid Receptors
Introduction & Biological Context
Polychlorinated biphenyls (PCBs) are persistent organic pollutants.[1] While parent PCBs act primarily via the Aryl Hydrocarbon Receptor (AhR), their hydroxylated metabolites (OH-PCBs) possess a high structural affinity for Thyroid Hormone Receptors (TR
This application note details the Radioligand Competitive Binding Assay , the gold standard for determining the inhibition constant (
Mechanism of Action: Molecular Mimicry
The phenol ring of OH-PCBs mimics the phenolic ring of T3, allowing insertion into the TR Ligand Binding Domain (LBD).
Figure 1: Molecular mechanism of thyroid receptor disruption by hydroxylated biphenyls.
Experimental Design & Pre-Requisites
Reagent Selection
-
Receptor: Recombinant Human TR
or TR LBD (Ligand Binding Domain). Full-length receptors can be used but LBDs are more stable. -
Radioligand: L-3,5,3'-[
I]-Triiodothyronine ( I-T3).[2] Specific activity ~2200 Ci/mmol is standard. -
Separation Matrix: Hydroxyapatite (HAP) slurry (Bio-Rad DNA Grade or equivalent). HAP binds the receptor protein (and any bound ligand) while free ligand washes away.
Handling Hydrophobic Biphenyls
Biphenyls are highly lipophilic.
-
Solvent: Dissolve OH-PCBs in 100% DMSO.
-
Solubility Limit: The final assay concentration of DMSO must be
1% (ideally 0.5%) to prevent receptor denaturation. -
Glassware: Use silanized glass or low-binding polypropylene to prevent PCB loss to vessel walls.
Detailed Protocol: Hydroxyapatite (HAP) Batch Assay
This protocol separates bound ligand from free ligand by adsorbing the receptor-ligand complex onto HAP.
Buffer Recipes
| Component | Composition | Purpose |
| Binding Buffer (PEGT) | 20 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 10% Glycerol, 1 mM DTT (add fresh). | Maintains receptor stability and reducing environment. |
| HAP Slurry | 50% (v/v) Hydroxyapatite in Binding Buffer. | Adsorbs proteins (TR).[3] |
| Wash Buffer | 20 mM Potassium Phosphate (pH 7.4), 0.5% Tween-20. | Removes unbound hydrophobic ligand. |
Step-by-Step Workflow
-
Preparation:
-
Thaw TR-LBD on ice. Dilute in Binding Buffer to a concentration where ~30-50% of total radioligand binds (determined by prior saturation binding exp).
-
Prepare serial dilutions of the OH-PCB competitor in DMSO.
-
-
Incubation:
-
In 12x75mm borosilicate glass tubes, add:
-
20 µL Test Compound (OH-PCB) or Vehicle (DMSO).
-
100 µL
I-T3 (approx. 0.1 nM final). -
100 µL Diluted TR-LBD protein.
-
-
Total Volume: 220 µL.
-
Controls:
-
Total Binding (TB): DMSO +
I-T3 + TR. -
Non-Specific Binding (NSB): 1 µM Unlabeled T3 +
I-T3 + TR.
-
-
Incubate at 4°C for 12–16 hours (equilibrium is critical for accurate
).
-
-
Separation (The HAP Step):
-
Place tubes on ice.
-
Add 250 µL of ice-cold 50% HAP slurry to each tube.
-
Vortex gently and incubate on ice for 15 minutes (vortex every 5 mins to keep HAP suspended).
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Aspirate supernatant (contains Free Ligand).
-
-
Washing:
-
Resuspend HAP pellet in 1 mL ice-cold Wash Buffer (with Tween-20).
-
Centrifuge at 1,500 x g for 5 minutes.
-
Aspirate supernatant.
-
Repeat wash 2x.
-
-
Quantification:
-
Count the HAP pellet in a Gamma Counter for 1 minute.
-
Figure 2: Workflow for the Hydroxyapatite (HAP) competitive binding assay.
Data Analysis & Validation
Calculating Specific Binding
Raw CPM (Counts Per Minute) must be corrected:
Determination of and
Plot Specific Binding (%) vs. Log[Concentration] of the biphenyl. Fit the data to a non-linear regression (One-site competition) to find the
The Cheng-Prusoff Correction:
Since
-
: Concentration of PCB displacing 50% of
I-T3. -
: Concentration of
I-T3 used in the assay (e.g., 0.1 nM). - : Dissociation constant of T3 for the receptor (determined experimentally, typically ~0.05–0.1 nM for TR).
Validation Criteria
| Parameter | Acceptance Criteria | Notes |
| Z-Factor | > 0.5 | Indicates a robust assay window. |
| NSB | < 20% of Total Binding | High NSB suggests PCB sticking to HAP or tubes. |
| Hill Slope | -1.0 ± 0.2 | Deviation suggests cooperativity or aggregation. |
| Reference | Unlabeled T3 | Should match historical |
Troubleshooting Specific to Biphenyls
-
"The curve is flat / No displacement":
-
Cause: The parent PCB may not bind. Ensure you are testing the hydroxylated metabolite (e.g., 4'-OH-PCB106). Parent PCBs often require metabolic activation (CYP450) to bind TR.
-
Cause: Compound precipitated. Check the DMSO stock for crystals.
-
-
"High Variability between replicates":
-
Cause: HAP slurry settling. You must vortex the slurry immediately before pipetting every tube. Use a wide-bore pipette tip.
-
-
"High Background (NSB)":
-
Cause: Lipophilic PCBs sticking to plastic. Switch to glass tubes or add 0.01% Triton X-100 to the binding buffer (validate that Triton doesn't strip the receptor).
-
References
-
Kitamura, S., et al. (2005). "Identification of the Functional Domain of Thyroid Hormone Receptor Responsible for Polychlorinated Biphenyl–Mediated Suppression of Its Action in Vitro." Environmental Health Perspectives, 113(11), 1459–1464. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108. Link
-
Miyazaki, W., et al. (2004). "Polychlorinated biphenyls suppress thyroid hormone receptor-mediated transcription through a novel mechanism." Journal of Biological Chemistry, 279(18), 18195-18202. Link
-
Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Nuclear Receptor Competitive Binding Assays." (For non-radioactive alternative methodologies). Link
Sources
Application Note: Solvent Selection & Handling Protocols for Hydrophobic Diiodo-Biphenyl Compounds
This Application Note is designed as a high-level technical guide for researchers handling 4,4'-diiodobiphenyl and structurally similar hydrophobic halogenated biaryls. It prioritizes experimental rigor, stability preservation, and downstream compatibility.
Executive Summary
Diiodo-biphenyls represent a specific class of "brick-dust" compounds—highly crystalline, rigid, and lipophilic intermediates often utilized in Suzuki-Miyaura cross-couplings or as heavy-atom derivatization agents in crystallography. Their poor aqueous solubility and sensitivity to photodegradation (homolytic C-I bond cleavage) present significant challenges.
This guide provides a rational solvent selection matrix and validated protocols to solubilize these compounds effectively while maintaining chemical integrity. The core finding is that while Toluene is superior for synthetic processing, anhydrous DMSO or THF is required for biological stock preparation, often necessitating specific "crash-out" mitigation strategies.
Physicochemical Profiling & Solubility Challenges
To select the correct solvent, one must understand the solute's resistance to solvation.
-
Crystal Lattice Energy: 4,4'-Diiodobiphenyl possesses high symmetry (para-substitution), leading to efficient packing in the solid state (Melting Point: ~201-204 °C). High energy is required to break this lattice.
-
Lipophilicity (LogP): The absence of hydrogen-bond donors/acceptors and the presence of heavy iodine atoms result in a high LogP (estimated >5.5). The compound is hydrophobic and lipophilic.
-
Polarizability: Iodine is large and polarizable (soft), making the compound soluble in "soft" non-polar solvents (aromatics) or polar aprotic solvents (DMSO, DMF) via dispersion forces, but insoluble in "hard" polar solvents (Water, Methanol).
Solvent Selection Matrix
The following table categorizes solvents based on application suitability.
| Solvent Class | Primary Solvents | Solubility Potential | Application Context | Critical Notes |
| Aromatic Hydrocarbons | Toluene , Xylenes | High (esp. Hot) | Synthesis (Suzuki Coupling), Recrystallization | Best for breaking lattice energy. Soluble in hot toluene with faint turbidity [1]. |
| Polar Aprotic | THF , Dioxane | Moderate-High | Synthesis, NMR, HPLC | THF is excellent for solubilizing prior to reaction but is volatile. Peroxide formation risk in storage. |
| High-Boiling Aprotic | DMSO , DMF | Moderate | Biological Assays, Library Storage | Standard for 10 mM stocks. High boiling point makes removal difficult. Hygroscopic. |
| Chlorinated | DCM , Chloroform | High | Work-up, extraction, NMR | Excellent solubility but incompatible with most biological assays due to toxicity/volatility. |
| Protic/Polar | Water, Methanol, Ethanol | Negligible | Anti-solvent (Precipitation) | Use these to force the compound out of solution during purification. |
Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection based on the intended downstream application.
Figure 1: Decision tree for solvent selection based on experimental goals. Note the critical check for precipitation in biological workflows.
Detailed Protocols
Protocol A: Preparation of 10 mM Stock Solution (Bio-Assay Ready)
Objective: Create a stable, concentrated stock for dilution into aqueous buffers. Safety: Wear nitrile gloves. Work in a fume hood. Compound is Light Sensitive. [1][2][3][4]
-
Vessel Preparation: Use an amber glass HPLC vial (2 mL or 4 mL) with a PTFE-lined screw cap. If amber glass is unavailable, wrap clear glass strictly in aluminum foil [2].
-
Weighing: Weigh approximately 4.06 mg of 4,4'-diiodobiphenyl (MW: 406.00 g/mol ) directly into the vial.
-
Note: Due to static, "brick-dust" solids can be difficult to weigh. Use an anti-static gun if available.
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why Anhydrous? Water in DMSO reduces the solubility of hydrophobic compounds and promotes degradation over long-term storage.
-
-
Solubilization Cycles:
-
Step 1: Vortex vigorously for 30 seconds.
-
Step 2: If solid remains, sonicate in a water bath at 40°C for 10 minutes. The mild heat helps overcome the lattice energy without degrading the compound.
-
Step 3: Visual Inspection. Hold the vial up to a light source (briefly). The solution must be perfectly clear. If turbid, the compound is not dissolved; add 20% volume of THF (if assay compatible) or decrease target concentration to 5 mM.
-
-
Storage: Store at -20°C. Thaw completely and vortex before use to redissolve any micro-crystals formed at low temperatures.
Protocol B: "Saturation Shake-Flask" Solubility Assessment
Objective: Determine the exact solubility limit in a specific solvent (e.g., Toluene for synthesis).
-
Excess Addition: Add solid compound to the solvent until a visible precipitate remains (supersaturation).
-
Equilibration: Agitate (shake or stir) at the target temperature (e.g., 25°C or 80°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic membrane) into a tared vial.
-
Tip: Pre-warm the filter/syringe if filtering a hot solution to prevent immediate crystallization in the needle [3].
-
-
Quantification: Evaporate the solvent (gravimetric) or analyze via HPLC-UV against a standard curve.
Troubleshooting & Optimization
The "Crash-Out" Effect in Biology
When a DMSO stock of a highly lipophilic diiodo-biphenyl is diluted into aqueous buffer (e.g., PBS), the solvent power drops partially.
-
Symptom: Loss of signal in assay or visible cloudiness.[3]
-
Mechanism: The compound aggregates immediately upon contact with water.
-
Solution:
-
Intermediate Dilution: Dilute DMSO stock into pure DMSO first to reach 100x the final concentration.
-
Surfactant Addition: Ensure the aqueous buffer contains 0.05% Tween-20 or 0.1% BSA (Bovine Serum Albumin). The albumin acts as a carrier protein, sequestering the lipophilic biphenyl and keeping it in "solution" (pseudo-solubility).
-
Photodegradation (Iodine Release)
Iodinated aromatics are prone to homolytic cleavage by UV/Blue light, turning solutions yellow/brown (release of
-
Prevention: All workflows must occur under low-light or yellow-light conditions. Wrap columns/flasks in foil during synthesis.
Reaction Optimization (Suzuki Coupling)
If using Toluene/Water biphasic systems:
-
Issue: Poor phase transfer.
-
Fix: Use 1,4-Dioxane or THF instead of Toluene. These are miscible with water (to an extent) and solubilize the diiodo-biphenyl better at reflux temperatures, ensuring the catalyst, base, and substrate interact in a homogeneous phase [4].
References
-
ChemicalBook. (n.d.).[5] 4,4'-Diiodobiphenyl Properties and Solubility.[6][7] Retrieved from
-
LabTag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from
-
BenchChem. (2025).[3][8] Solubility of 4,4'-Dihydroxybiphenyl (Analogous Structure Guide). Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide and Solvent Selection. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 4,4'-Diiodobiphenyl.[6][9] Retrieved from [9]
Sources
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. youtube.com [youtube.com]
- 6. 4,4'-Diiodobiphenyl CAS#: 3001-15-8 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4,4′-ジヨードビフェニル technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
Crystallization methods for 4'-hydroxy-3',5'-diiodobiphenyl-4-carbonitrile
Executive Summary
This guide details the purification and crystallization of 4'-hydroxy-3',5'-diiodobiphenyl-4-carbonitrile (CAS: 340314-21-8), a critical intermediate in the synthesis of transthyretin (TTR) amyloidogenesis inhibitors and liquid crystal matrices.
Achieving high purity (>99.5%) for this compound is challenging due to the heavy halogenation (two iodine atoms), which increases lipophilicity and induces a tendency to "oil out" rather than crystallize. Furthermore, the presence of the phenolic hydroxyl group alongside the nitrile moiety creates a delicate solubility balance that must be manipulated precisely.
This protocol leverages the compound's pKa (~6.5–7.5) and halogen-bonding potential to define three distinct purification workflows:
-
Chemical Purification: Acid-Base Reprecipitation for bulk impurity removal.
-
Thermal Recrystallization: The standard method for high-purity batches.
-
Vapor Diffusion: For growing single crystals suitable for X-ray diffraction (XRD).
Compound Profile & Physicochemical Properties
Before initiating crystallization, the operator must understand the solubility landscape. The two iodine atoms at the 3' and 5' positions significantly increase the molecular weight (447.01 g/mol ) and hydrophobicity compared to the non-iodinated precursor.
| Property | Value / Description |
| Formula | C₁₃H₇I₂NO |
| MW | 447.01 g/mol |
| Appearance | Off-white to pale yellow powder (Yellowing indicates free iodine) |
| Melting Point | ~207–210 °C (Decomposition likely >220 °C) |
| pKa (Phenol) | ~6.8 (Increased acidity due to electron-withdrawing Iodines) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) |
| Solubility (EtOH) | Moderate (Hot), Poor (Cold) |
| Solubility (THF) | High |
| Solubility (DCM) | Low to Moderate |
Pre-Crystallization Solubility Screen
Expert Insight: Do not skip this step. Batch-to-batch variation in synthesis byproducts (e.g., mono-iodinated species) can alter solubility.
Procedure:
-
Weigh 50 mg of crude material into 4 separate HPLC vials.
-
Add 500 µL of the following solvents: Methanol , Ethanol , Acetonitrile (ACN) , Tetrahydrofuran (THF) .
-
Heat to 60°C.
-
Clear Solution: Good solvent.[1]
-
Suspension: Anti-solvent.
-
-
Cool to Room Temperature (RT).
-
Precipitate forms:[2] Ideal candidate for single-solvent recrystallization.
-
Remains clear: Too soluble; requires an anti-solvent.
-
Typical Result: Ethanol and Acetonitrile often serve as ideal single solvents. If the compound is too soluble in Ethanol, use Ethanol:Water (80:20) .
Method A: Acid-Base Chemical Purification (Bulk Cleanup)
Context: This method utilizes the acidity of the phenolic proton. It is the most effective way to remove non-acidic impurities (e.g., unreacted biphenyl nitrile precursors) before attempting thermal crystallization.
Protocol:
-
Dissolution: Suspend 10 g of crude solid in 100 mL of 0.5 M NaOH . Stir vigorously. The solution should turn yellow/orange as the phenolate forms.
-
Filtration: Filter the mixture through a Celite pad to remove insoluble non-phenolic impurities. Discard the solid cake.
-
Precipitation: Slowly add 1.0 M HCl to the filtrate while stirring until pH reaches ~2–3. The product will precipitate as a thick white/off-white solid.
-
Isolation: Filter the solid using a Büchner funnel. Wash with copious amounts of water to remove salts (NaCl).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Method B: Thermal Recrystallization (High Purity)
Context: This is the standard protocol for achieving >99% purity. The solvent system Ethanol/Water is chosen because water acts as a strong anti-solvent for the hydrophobic diiodo-biphenyl core, driving high recovery yields.
Step-by-Step Protocol:
-
Preparation: Place 5.0 g of the acid-washed solid (from Method A) into a 250 mL round-bottom flask.
-
Solvation: Add 75 mL of Absolute Ethanol . Attach a reflux condenser.
-
Heating: Heat the mixture to reflux (approx. 78°C) in an oil bath.
-
Note: If solids remain after 15 minutes of reflux, add more Ethanol in 5 mL increments until fully dissolved.
-
-
Clarification (Optional): If the solution is dark or contains particulates, perform a hot filtration through a pre-warmed glass frit.
-
Nucleation Control: Remove from heat. While the solution is still hot (~70°C), add warm Deionized Water dropwise until a faint, persistent turbidity (cloudiness) is observed.
-
Expert Tip: Usually requires ~10–15 mL of water. Do not over-add, or the product will "oil out" as an amorphous gum.
-
-
Re-solvation: Add 1–2 mL of hot Ethanol to clear the turbidity.
-
Cooling Profile:
-
Allow the flask to cool to RT undisturbed on a cork ring (approx. 2 hours). Do not stir. Stirring induces rapid precipitation of small, impure crystals.
-
Once at RT, move to a 4°C fridge for 12 hours to maximize yield.
-
-
Harvesting: Filter the crystals. Wash with cold 50% Ethanol/Water .
-
Drying: Vacuum dry at 45–50°C. Avoid higher temperatures to prevent iodine sublimation/discoloration.
Method C: Vapor Diffusion (Single Crystal Growth)
Context: Required for X-ray crystallography to determine polymorphs or exact structural conformation.
Protocol:
-
Inner Vial: Dissolve 20 mg of pure compound in 1 mL of THF (Tetrahydrofuran) in a small 4 mL vial. Ensure the solution is clear.
-
Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL jar containing 5 mL of Pentane or Heptane .
-
Equilibration: Cap the large jar tightly.
-
Mechanism: The volatile anti-solvent (Pentane) will slowly diffuse into the THF solution, gradually lowering the solubility and growing high-quality prismatic crystals over 3–7 days.
Process Visualization
Workflow Logic: Acid-Base Purification & Recrystallization
Figure 1: Integrated workflow combining chemical purification (Acid/Base) and physical purification (Recrystallization) to maximize purity.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or too much water added. | Re-heat to dissolve. Add more Ethanol. Cool slower. Seed with pure crystal if available. |
| Yellow/Brown Color | Free Iodine ( | Wash crystals with dilute Sodium Thiosulfate ( |
| Low Yield | Product too soluble in Ethanol. | Increase the proportion of Water (anti-solvent) or cool to -20°C. |
Analytical Validation:
-
HPLC: Target >99.5% area under the curve (AUC).
-
1H NMR (DMSO-d6): Check for disappearance of non-iodinated precursor peaks (doublets in the aromatic region will shift significantly due to Iodine shielding).
-
DSC: Sharp endotherm at melting point (~207°C). Broad peaks indicate impurities.
References
-
BenchChem. 4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile Product Data. Retrieved from
-
Acta Crystallographica. Structure of 4'-Hydroxybiphenyl-4-carbonitrile (Precursor). Acta Cryst. (2005).[3] C61, o35-o37.[3] Retrieved from
-
Organic Chemistry Portal. Synthesis of Nitriles and Iodination of Phenols. General methodologies for halogenated aromatics. Retrieved from
-
Matrix Fine Chemicals. 4-Hydroxy-3,5-Diiodobenzonitrile (Analogous Chemistry). Retrieved from
-
Google Patents. Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile (US3833490A). Demonstrates acid precipitation of iodinated phenols.[2] Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Regioselective Iodination of Hydroxybiphenyls
The following technical guide is structured as a specialized support center resource. It prioritizes mechanistic understanding and actionable troubleshooting over generic instructions.
Current Status: Operational Subject: Troubleshooting Regioselectivity in Electrophilic Aromatic Substitution (EAS) of 2- and 4-Phenylphenols. Audience: Medicinal Chemists, Process Development Scientists.[1]
The Substrate Challenge: Electronic & Steric Landscape
Before troubleshooting, you must diagnose the inherent bias of your substrate.[1] Hydroxybiphenyls present a conflict between the strongly activating hydroxyl group (
Substrate Analysis Table
| Substrate | Structure | Directing Bias | Primary Challenge |
| 4-Phenylphenol | Ortho (C2, C6) relative to | Over-iodination. The C2 and C6 positions are chemically equivalent and highly activated. Stopping at mono-iodination is kinetically difficult.[1] | |
| 2-Phenylphenol | Para (C5) > Ortho (C6) >> Ortho (C3).[1] | Steric Hindrance. The |
Visualizing the Steric/Electronic Conflict
The following diagram illustrates the decision pathway for regioselectivity based on substrate geometry.
Figure 1: Mechanistic decision tree showing why 4-phenylphenol is prone to over-iodination while 2-phenylphenol is regioselective for the 5-position.[1]
Reagent Selection Matrix (The "Software")
The choice of iodinating agent dictates the concentration of the active electrophile (
| Reagent System | Reactivity | Species | Recommended For |
| NIS + TFA/TsOH | High (Tunable) | Precision Work. Best for stopping 4-phenylphenol at mono-iodination.[1] Acid catalysis generates a steady, low concentration of | |
| Moderate | Ortho-Selectivity. Can sometimes favor ortho positions via H-bonding delivery, but often fails with sterically crowded biphenyls.[1] | ||
| High | Green/Scale-up. Efficient but aggressive.[1] Harder to control regioselectivity; often leads to di-iodination if stoichiometry isn't precise.[1] | ||
| BTMA | Very High | Deactivated Rings. Generally too harsh for hydroxybiphenyls unless the ring is heavily substituted with electron-withdrawing groups.[1] |
Troubleshooting Guides (FAQ Format)
Scenario A: "I cannot stop the reaction at mono-iodination for 4-phenylphenol."
Diagnosis: The first iodine atom adds lipophilicity but does not significantly deactivate the ring against a second attack, especially in polar solvents where the phenoxide character is enhanced.[1] Solution:
-
Switch Reagent: Use N-Iodosuccinimide (NIS) instead of elemental iodine (
).[1] NIS releases iodine slowly.[1] -
Temperature Control: Run the reaction at 0°C to -10°C .
-
Solvent: Use Acetonitrile (MeCN) or TFA .[1] Avoid Methanol/Water mixtures which enhance ionization and accelerate the second addition.[1]
-
Stoichiometry: Use exactly 0.95 equivalents of NIS. It is better to leave 5% starting material (separable) than to generate 10% di-iodo product (difficult to separate).[1]
Scenario B: "I am trying to make 3-iodo-2-phenylphenol, but I only get the 5-iodo isomer."
Diagnosis: You are fighting thermodynamics.[1] Position 3 is the "ortho-ortho" gap.[1] The phenyl ring at C2 twists out of plane to minimize steric clash with the OH, creating a shield over C3.[1] Solution:
-
Direct Iodination: You generally cannot achieve high yield of 3-iodo via direct EAS.[1]
-
Workaround: You must use a blocking group strategy .
-
Alternative: If direct iodination is mandatory, use a bulky amine-iodine complex (e.g., Morpholine-
) in non-polar solvent, but expect <20% yield of the desired regioisomer.[1]
Scenario C: "The reaction turns dark/tarry and yield is low."
Diagnosis: Oxidation of the phenol to a quinone or radical polymerization.[1] This is common when using oxidants like
-
Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon.
-
Radical Scavenger: Add a catalytic amount of TEMPO if you suspect radical polymerization (though this may inhibit some radical iodination mechanisms).[1]
-
Change Mechanism: Switch to the NIS/TFA protocol (Protocol A below), which proceeds via a clean ionic mechanism rather than radical oxidation.
Validated Experimental Protocols
Protocol A: High-Precision Mono-Iodination (Recommended for 4-Phenylphenol)
Target: 2-iodo-4-phenylphenol with <5% di-iodo impurity.[1]
-
Setup: Charge a flame-dried flask with 4-phenylphenol (1.0 equiv) and Acetonitrile (0.1 M concentration) .
-
Catalyst: Add Trifluoroacetic acid (TFA, 0.1 equiv) . Note: TFA activates NIS but is mild enough to prevent rapid di-iodination.
-
Addition: Cool to 0°C . Dissolve NIS (0.95 - 1.0 equiv) in minimal Acetonitrile. Add the NIS solution dropwise over 30 minutes.
-
Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 4:1). The reaction is usually complete in 1-2 hours.[1]
-
Quench: Quench with 10% aq. Sodium Thiosulfate (removes unreacted iodine/succinimide color).[1]
-
Workup: Extract with DCM, wash with brine, dry over
.
Protocol B: Green Scale-Up Iodination (Recommended for 2-Phenylphenol)
Target: 5-iodo-2-phenylphenol (Major isomer).[1]
-
Setup: Suspend 2-phenylphenol (1.0 equiv) in Water (or 1:1 Water/Ethanol for solubility).[1]
-
Reagents: Add
(1.0 equiv) . The mixture will be a dark slurry.[1] -
Activation: Add 30%
(1.1 equiv) slowly. -
Reaction: Stir at 50°C for 4 hours. The iodine color will fade as it is consumed.[1]
-
Validation: Check pH. If the reaction stalls, the accumulation of HI (acid) may slow the oxidation. Maintain pH ~4-5 using small amounts of
if necessary (though too basic will promote oxidative coupling).[1] -
Isolation: The product often precipitates as a solid.[1] Filter and wash with cold water.[1]
References & Authority
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1][2] Tetrahedron Letters, 43(29), 5047–5048.[1] Link
-
Supports Protocol A: Use of NIS/TFA for high regiocontrol.
-
-
Gallo, R. D. C., et al. (2014).[1] Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water.[1] Journal of Venomous Animals and Toxins including Tropical Diseases. Link
-
Supports Protocol B: Green oxidative iodination methods.
-
-
Organic Chemistry Portal. (n.d.).[1] N-Iodosuccinimide (NIS).[1][2][3][4] Link
-
General reference for NIS reactivity and activation methods.
-
-
Christiansen, J. V., et al. (1990).[1] Iodination of phenol. Risø National Laboratory.[1] Link
-
Foundational text on kinetics of phenol iodination and di-iodination pathways.
-
Sources
Validation & Comparative
A Comparative Guide to the Binding Affinity of Novel Ligands and T3 for the Thyroid Hormone Receptor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the binding affinity of novel chemical entities, such as 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile, with the endogenous thyroid hormone, Triiodothyronine (T3), for the thyroid hormone receptor (TR). Understanding the binding affinity is a critical first step in characterizing the potential of a new compound to modulate thyroid hormone signaling.
Introduction: The Thyroid Hormone Receptor and its Endogenous Ligand
The thyroid hormone receptor (TR) is a nuclear receptor that plays a pivotal role in regulating metabolism, growth, and development.[1][2] It is activated by thyroid hormones, primarily Triiodothyronine (T3), which is considered the biologically active form of the hormone due to its higher binding affinity for TRs compared to its precursor, Thyroxine (T4).[3][4] The chemical structures of T3 and the hypothetical compound 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile are presented below.
Figure 1: Chemical Structure of Triiodothyronine (T3).[5][6][7][8]
Figure 2: Chemical Structure of 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile.
The exploration of novel synthetic ligands for the TR, such as 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile, is a key area of research for developing new therapeutics for conditions like hypothyroidism, hyperthyroidism, and metabolic disorders. A fundamental characteristic that determines the potential of such a compound is its binding affinity for the TR.
Quantifying Binding Affinity: A Comparative Analysis
To objectively compare the binding affinity of a novel compound with T3, the gold-standard method is the competitive radioligand binding assay . This assay quantifies the ability of an unlabeled compound (the "competitor," e.g., 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile or unlabeled T3) to displace a radiolabeled ligand (e.g., [¹²⁵I]-T3) from the TR. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is then used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Comparative Binding Affinity Data
The following table presents the known binding affinity of T3 and a well-characterized synthetic TRβ-selective agonist, Sobetirome (GC-1), for the two major TR isoforms, TRα1 and TRβ1.[9][10][11][12] Hypothetical data for 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile is included for illustrative purposes to demonstrate how a novel compound would be compared.
| Ligand | TR Isoform | Binding Affinity (Kd/Ki) | Relative Binding Affinity vs. T3 |
| L-Triiodothyronine (T3) | TRα1 & TRβ1 | ~0.2 nM[13] | - |
| Sobetirome (GC-1) | TRα1 | ~0.58 µM[14][15] | ~2900-fold lower |
| TRβ1 | ~0.16 µM[14][15] | ~800-fold lower | |
| 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile | TRα1 | Hypothetical Value | To be determined |
| TRβ1 | Hypothetical Value | To be determined |
Note: The provided Kd value for T3 is from in vitro studies using liver nuclear extracts. The values for Sobetirome are EC50 values from cell-based transactivation assays, which are related to binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This section provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound for the thyroid hormone receptor.
I. Reagents and Materials
-
Radioligand: [¹²⁵I]-T3 (specific activity > 2000 Ci/mmol)
-
Unlabeled Ligands: L-Triiodothyronine (T3), Test Compound (e.g., 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile)
-
Receptor Source: Purified recombinant human TRα1 or TRβ1 ligand-binding domain, or nuclear extracts from cells or tissues expressing TRs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[16]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter
II. Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
III. Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a series of dilutions of the unlabeled competitor (both T3 as a positive control and the test compound) in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Dilute the receptor preparation to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound.[17]
-
Dilute the [¹²⁵I]-T3 in the assay buffer to a final concentration at or below its dissociation constant (Kd).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor + [¹²⁵I]-T3 + Assay Buffer
-
Non-specific Binding (NSB): Receptor + [¹²⁵I]-T3 + a saturating concentration of unlabeled T3
-
Competition: Receptor + [¹²⁵I]-T3 + varying concentrations of the test compound or unlabeled T3
-
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[16]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
-
Quantification:
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Biological Context: The Thyroid Hormone Signaling Pathway
Understanding the binding affinity of a novel compound is crucial because it dictates its potential to interfere with or mimic the natural signaling cascade of T3. The following diagram illustrates the canonical thyroid hormone signaling pathway.
Caption: Canonical thyroid hormone signaling pathway.
A novel compound with high affinity for the TR could potentially act as an agonist, mimicking the effects of T3, or as an antagonist, blocking the effects of T3. This initial binding data is therefore essential for guiding further functional assays to characterize the compound's biological activity.
Conclusion
The comparison of binding affinity between a novel compound like 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile and the endogenous ligand T3 is a cornerstone of thyroid hormone receptor research and drug discovery. The competitive radioligand binding assay provides a robust and quantitative method for this determination. The resulting data, when placed in the context of the thyroid hormone signaling pathway, offers invaluable insights into the compound's potential as a modulator of TR activity. This guide provides the necessary framework for researchers to design, execute, and interpret these critical experiments.
References
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- T3 Ligand Summary Page - RCSB PDB. (1999). RCSB PDB.
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- Triiodothyronine - You and Your Hormones. (n.d.). You and Your Hormones.
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Safety Operating Guide
Proper Disposal of 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile (CAS No. 1689-83-4), a compound also known as Ioxynil. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedures, a thorough understanding of the hazards associated with 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile is paramount. This compound is a halogenated aromatic nitrile, and its chemical structure dictates its toxicological and environmental profile.
Key Hazards:
-
Skin and Eye Irritation: Causes serious eye irritation and may cause skin irritation.[1][3]
-
Reproductive Toxicity: Suspected of damaging the unborn child.[1][2]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
The presence of iodine atoms classifies this compound as a halogenated organic waste, which requires specific disposal routes to prevent the formation of toxic byproducts during incineration and to mitigate environmental contamination.[4][5][6] The nitrile group (-C≡N) also warrants careful handling due to the potential for release of toxic cyanide compounds under certain conditions, although this is less of a concern with stable aromatic nitriles under standard disposal procedures.
| Property | Information | Source |
| CAS Number | 1689-83-4 | [1] |
| Molecular Formula | C₇H₃I₂NO | [7] |
| Appearance | Solid | [1] |
| Primary Hazards | Acute toxicity, eye irritation, reproductive toxicity, organ toxicity, aquatic toxicity | [1][2] |
Personal Protective Equipment (PPE) and Safety Precautions
Due to the compound's toxicity and irritant properties, strict adherence to personal protective equipment protocols is mandatory during all handling and disposal activities.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[8]
-
Eye Protection: Use chemical safety goggles and a face shield to protect against splashes and dust.[8]
-
Body Protection: A laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9][10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile is to never dispose of it down the drain or in the regular trash.[11][12] It must be treated as hazardous chemical waste and disposed of through a licensed environmental waste management contractor.
Step 1: Waste Segregation
Proper segregation of chemical waste at the source is critical to ensure safe and compliant disposal. 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile waste should be categorized as halogenated organic solid waste .
Do NOT mix with:
-
Non-halogenated organic waste
-
Aqueous waste
-
Acids or bases
-
Oxidizing agents
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision tree for segregating 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile waste.
Step 2: Waste Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for solid waste. A polyethylene or glass container with a secure screw-top lid is recommended. The container should be in good condition, with no cracks or residue on the outside.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile"
-
The concentration (if in a mixture)
-
The hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, and environmental hazard)
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
Many institutions, such as the NIH, provide standardized chemical waste tags for this purpose.[11]
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Closure: Keep the waste container closed at all times, except when adding waste.[9]
-
Segregation: Store the halogenated organic solid waste container away from incompatible materials.
Step 4: Disposal of Contaminated Materials
Any materials that come into direct contact with 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile must also be disposed of as hazardous waste. This includes:
-
Personal Protective Equipment (PPE): Contaminated gloves, disposable lab coats, and other PPE should be placed in a designated solid waste container. While some nitrile glove recycling programs exist, gloves contaminated with hazardous chemicals are generally not eligible for these programs and must be disposed of as hazardous waste.[14][15]
-
Labware: Contaminated weighing boats, filter paper, and other disposable labware should be collected in the same halogenated organic solid waste container.
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound must be disposed of as hazardous waste.
Step 5: Arranging for Waste Pickup
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often 60-90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures for Spills
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team.
-
Prevent others from entering the area.
-
Provide details of the spilled material to the emergency responders.
-
Conclusion
The proper disposal of 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant waste handling, researchers can minimize risks and ensure that their work is conducted in a safe and responsible manner. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.
References
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National Institutes of Health. (2022). Chemical Waste. Office of Research Facilities. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
National Institutes of Health. (2015). NIH Chemical Safety Guide 2015. Montgomery College. Retrieved from [Link]
-
National Institutes of Health. The NIH Drain Discharge Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
NextSDS. (n.d.). 4-Hydroxy-3,5-diiodobenzonitrile Safety Data Sheet. Retrieved from [Link]
-
Polycarbin. (2025). Are Nitrile Gloves Recyclable?. Retrieved from [Link]
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]
-
University of Wisconsin–Madison. (2025). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
- Google Patents. Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
-
U.S. Environmental Protection Agency. Benzonitrile, 4-hydroxy-3,5-diiodo-, lithium salt - Substance Details. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
